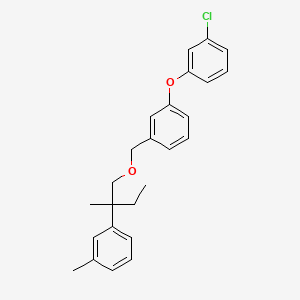
2,6-Dichlorohept-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichlorohept-4-en-3-one is an organic compound characterized by the presence of two chlorine atoms attached to a heptene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorohept-4-en-3-one typically involves the chlorination of hept-4-en-3-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the 2 and 6 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually performed at a temperature range of 0-25°C to control the reactivity and selectivity of the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as iron(III) chloride can enhance the efficiency of the chlorination process. Additionally, advanced purification techniques like distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2,6-Dichlorohept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,6-dichlorohept-4-enoic acid.
Reduction: Formation of 2,6-dichloroheptan-4-ol.
Substitution: Formation of 2,6-dihydroxyhept-4-en-3-one or 2,6-diaminohept-4-en-3-one.
科学的研究の応用
2,6-Dichlorohept-4-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 2,6-Dichlorohept-4-en-3-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways and the inhibition of enzymatic activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,6-Dichlorobenzaldehyde: Similar in structure but with a benzene ring instead of a heptene backbone.
2,6-Dichlorotoluene: Contains a toluene backbone with chlorine substituents.
2,6-Dichlorophenol: Features a phenol group with chlorine atoms at the 2 and 6 positions.
Uniqueness
2,6-Dichlorohept-4-en-3-one is unique due to its heptene backbone, which imparts distinct chemical properties compared to aromatic compounds like 2,6-dichlorobenzaldehyde. The presence of the double bond in the heptene chain also allows for additional reactivity and functionalization options, making it a versatile compound for various applications.
特性
CAS番号 |
86004-24-2 |
|---|---|
分子式 |
C7H10Cl2O |
分子量 |
181.06 g/mol |
IUPAC名 |
2,6-dichlorohept-4-en-3-one |
InChI |
InChI=1S/C7H10Cl2O/c1-5(8)3-4-7(10)6(2)9/h3-6H,1-2H3 |
InChIキー |
QVZVOPZDYZUZIN-UHFFFAOYSA-N |
正規SMILES |
CC(C=CC(=O)C(C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)







![[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14425446.png)


![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14425456.png)


